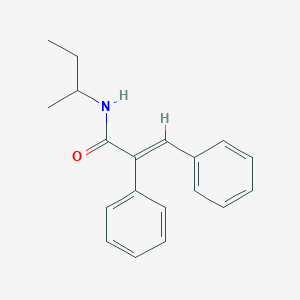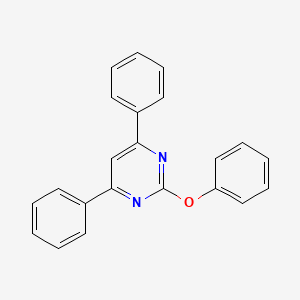![molecular formula C23H29NO2 B5300143 2-methyl-4-(4-{[2-(2-methylphenyl)-1-pyrrolidinyl]carbonyl}phenyl)-2-butanol](/img/structure/B5300143.png)
2-methyl-4-(4-{[2-(2-methylphenyl)-1-pyrrolidinyl]carbonyl}phenyl)-2-butanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methyl-4-(4-{[2-(2-methylphenyl)-1-pyrrolidinyl]carbonyl}phenyl)-2-butanol, also known as MPDPH, is a psychoactive drug that belongs to the class of synthetic cathinones. It is a research chemical that has gained popularity among scientists due to its unique chemical structure and potential applications in scientific research.
作用机制
The mechanism of action of 2-methyl-4-(4-{[2-(2-methylphenyl)-1-pyrrolidinyl]carbonyl}phenyl)-2-butanol involves its ability to inhibit the reuptake of dopamine, which leads to an increase in dopamine levels in the brain. This results in a range of effects, including increased locomotor activity, euphoria, and cognitive enhancement. This compound has also been shown to have some affinity for the serotonin transporter, which may contribute to its psychoactive effects.
Biochemical and Physiological Effects
This compound has been shown to produce a range of biochemical and physiological effects, including increased dopamine release and decreased dopamine reuptake, increased locomotor activity, and enhanced cognitive function. It has also been shown to produce some cardiovascular effects, including increased heart rate and blood pressure.
实验室实验的优点和局限性
2-methyl-4-(4-{[2-(2-methylphenyl)-1-pyrrolidinyl]carbonyl}phenyl)-2-butanol has several advantages for use in scientific research, including its potency as a dopamine transporter inhibitor and its unique chemical structure. However, its psychoactive effects may limit its use in certain types of experiments, and its potential for abuse and dependence may also be a concern.
未来方向
There are several potential future directions for research involving 2-methyl-4-(4-{[2-(2-methylphenyl)-1-pyrrolidinyl]carbonyl}phenyl)-2-butanol. One area of interest is its potential therapeutic applications in the treatment of Parkinson's disease and other neurodegenerative disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on the dopamine system in the brain. Finally, there is a need for further research on the potential risks associated with this compound use, particularly with regard to its potential for abuse and dependence.
合成方法
The synthesis of 2-methyl-4-(4-{[2-(2-methylphenyl)-1-pyrrolidinyl]carbonyl}phenyl)-2-butanol involves the reaction between 4'-methylpropiophenone and 2-methylamino-1-(4-methylphenyl)butan-1-one using sodium borohydride as a reducing agent. The resulting product is then subjected to a series of reactions involving acylation, reduction, and cyclization to obtain this compound.
科学研究应用
2-methyl-4-(4-{[2-(2-methylphenyl)-1-pyrrolidinyl]carbonyl}phenyl)-2-butanol has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to act as a potent dopamine transporter inhibitor, which makes it a valuable tool for studying the dopamine system in the brain. This compound has also been investigated for its potential therapeutic applications in the treatment of neurodegenerative disorders such as Parkinson's disease.
属性
IUPAC Name |
[4-(3-hydroxy-3-methylbutyl)phenyl]-[2-(2-methylphenyl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO2/c1-17-7-4-5-8-20(17)21-9-6-16-24(21)22(25)19-12-10-18(11-13-19)14-15-23(2,3)26/h4-5,7-8,10-13,21,26H,6,9,14-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLARBVRRRHTCMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CCCN2C(=O)C3=CC=C(C=C3)CCC(C)(C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-(2-fluoro-4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N-methyl-N-(pyridin-2-ylmethyl)methanamine](/img/structure/B5300061.png)

![4-[(3-methylisoxazol-5-yl)methyl]-7-(2-methylphenyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5300086.png)


![ethyl 5-[(benzylamino)carbonyl]-1H-imidazole-4-carboxylate](/img/structure/B5300103.png)
![N-[2-(dimethylamino)-1-methyl-2-oxoethyl]-1-[(1-methyl-1H-pyrrol-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B5300105.png)
![1-[(2-butyl-1H-imidazol-4-yl)methyl]-4-(2-methoxyphenyl)-2-methylpiperazine](/img/structure/B5300138.png)
![7-(ethylthio)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5300146.png)
![3-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-1-(2-thienyl)-2-propen-1-one](/img/structure/B5300154.png)
![1-({[5-(4-fluorophenyl)-2-furyl]methyl}amino)-2-propanol hydrochloride](/img/structure/B5300166.png)

![N'-[(4-chlorophenyl)sulfonyl]-N,N-dimethylbenzenecarboximidamide](/img/structure/B5300174.png)
![3-({[2-(4-chlorophenyl)ethyl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5300176.png)